molecular formula C11H12FNO2 B7870578 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Cat. No.: B7870578
M. Wt: 209.22 g/mol
InChI Key: UAUGBRAVADPCFK-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorobenzoyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzoyl)pyrrolidin-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzoyl chloride with pyrrolidin-3-ol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzoyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of 1-(4-Fluorobenzoyl)pyrrolidin-3-one.

    Reduction: Formation of 1-(4-Fluorobenzyl)pyrrolidin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorobenzoyl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target.

Comparison with Similar Compounds

    1-(4-Chlorobenzoyl)pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methylbenzoyl)pyrrolidin-3-ol: Contains a methyl group instead of fluorine.

    1-(4-Nitrobenzoyl)pyrrolidin-3-ol: Features a nitro group in place of fluorine.

Uniqueness: 1-(4-Fluorobenzoyl)pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(4-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-3-1-8(2-4-9)11(15)13-6-5-10(14)7-13/h1-4,10,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUGBRAVADPCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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